

Spectroscopic Profile of 1-Benzyl-2-pyrrolidinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Benzyl-2-pyrrolidinone**

Cat. No.: **B1346716**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1-benzyl-2-pyrrolidinone** (CAS No: 5291-77-0), a key intermediate in pharmaceutical synthesis. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Molecular Structure and Spectroscopic Overview

1-Benzyl-2-pyrrolidinone, with the molecular formula $C_{11}H_{13}NO$, possesses a distinct structure featuring a five-membered lactam ring (pyrrolidinone) and a benzyl group attached to the nitrogen atom. This combination of an amide functional group, an aromatic ring, and aliphatic protons gives rise to a characteristic spectroscopic fingerprint, which is invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-benzyl-2-pyrrolidinone**, both 1H and ^{13}C NMR provide specific signals corresponding to each unique proton and carbon environment. The data presented here is based on spectra typically recorded in deuterated chloroform ($CDCl_3$).

¹H NMR Spectral Data

The proton NMR spectrum of **1-benzyl-2-pyrrolidinone** is characterized by distinct regions corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the aliphatic protons of the pyrrolidinone ring.

Table 1: ¹H NMR Spectral Data for **1-Benzyl-2-pyrrolidinone**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C_6H_5)
~ 4.45	Singlet	2H	Benzylic protons (- CH_2 -Ph)
~ 3.25	Triplet	2H	Methylene protons adjacent to N (-N- CH_2 -)
~ 2.40	Triplet	2H	Methylene protons adjacent to C=O (- CH_2 -C=O)
~ 2.00	Multiplet	2H	Methylene protons (- CH_2 - CH_2 - CH_2 -)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for **1-benzyl-2-pyrrolidinone** will show signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the lactam ring.

Table 2: ¹³C NMR Spectral Data for **1-Benzyl-2-pyrrolidinone**

Chemical Shift (δ , ppm)	Assignment
~ 175.0	Carbonyl carbon (C=O)
~ 137.0	Quaternary aromatic carbon (C-Ar)
~ 128.7	Aromatic methine carbons (CH-Ar)
~ 127.8	Aromatic methine carbons (CH-Ar)
~ 127.4	Aromatic methine carbon (CH-Ar)
~ 49.0	Benzyllic carbon (-CH ₂ -Ph)
~ 47.0	Methylene carbon adjacent to N (-N-CH ₂)
~ 31.0	Methylene carbon adjacent to C=O (-CH ₂ -C=O)
~ 18.0	Methylene carbon (-CH ₂ -CH ₂ -CH ₂ -)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-benzyl-2-pyrrolidinone** is dominated by a strong absorption band corresponding to the amide carbonyl group.

Table 3: IR Spectral Data for **1-Benzyl-2-pyrrolidinone**

Frequency (cm ⁻¹)	Intensity	Vibration	Functional Group
~ 3050	Medium	C-H Stretch	Aromatic
~ 2950	Medium	C-H Stretch	Aliphatic
~ 1680	Strong	C=O Stretch	Amide (Lactam)
~ 1495, 1450	Medium	C=C Stretch	Aromatic Ring
~ 1260	Medium	C-N Stretch	Amide
~ 700, 740	Strong	C-H Bend	Monosubstituted Benzene

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The molecular weight of **1-benzyl-2-pyrrolidinone** is 175.23 g/mol.

Table 4: Mass Spectrometry Fragmentation Data for **1-Benzyl-2-pyrrolidinone**

m/z	Proposed Fragment
175	[M] ⁺ (Molecular Ion)
91	[C ₇ H ₇] ⁺ (Tropylium ion, often the base peak)
84	[C ₄ H ₆ NO] ⁺ (Pyrrolidinone fragment)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **1-benzyl-2-pyrrolidinone** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a 90° pulse angle.

- Set the relaxation delay to 1-2 seconds.
- Acquire 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 220 ppm.
 - Acquire a sufficient number of scans (typically several thousand) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 solvent peak to 77.16 ppm.

IR Spectroscopy Protocol

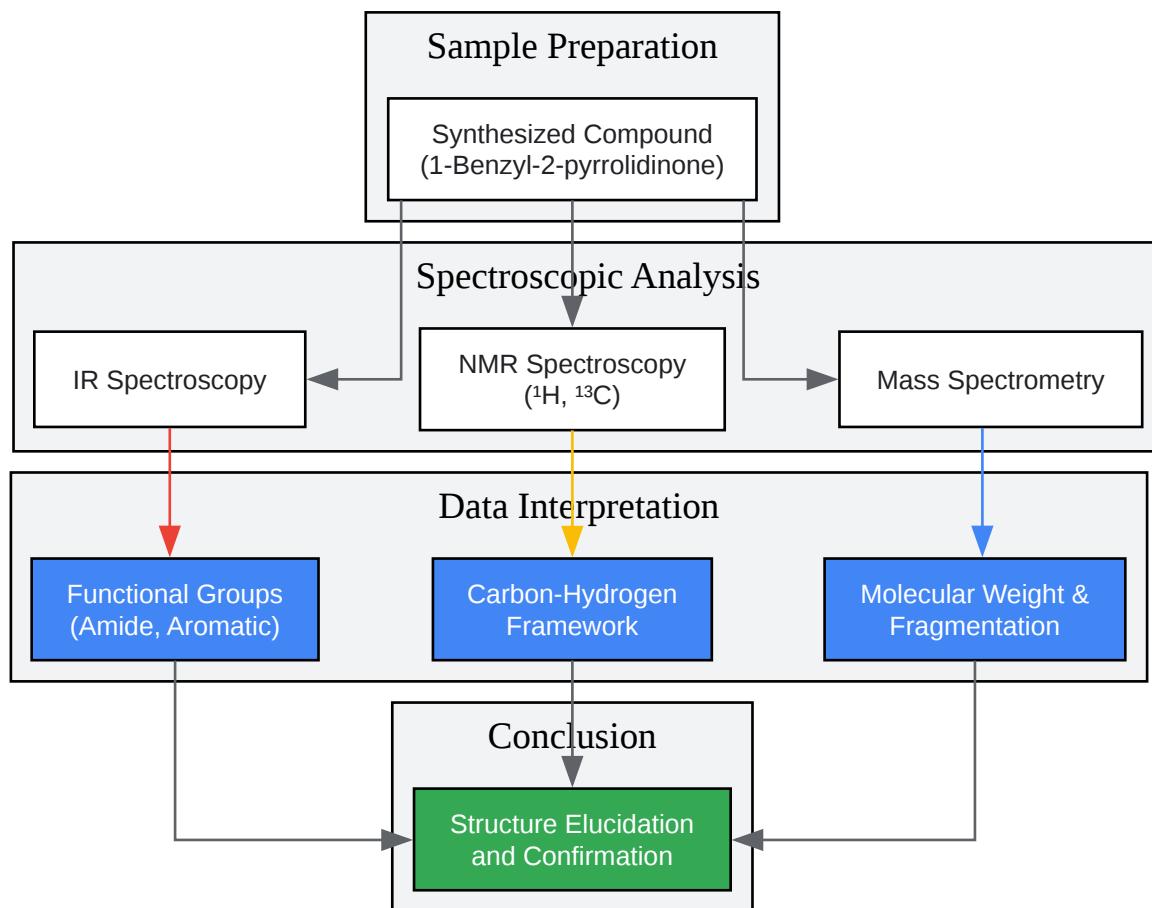
- Sample Preparation: As **1-benzyl-2-pyrrolidinone** is a liquid at room temperature, the neat liquid film method is appropriate. Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Background Scan: First, run a background spectrum of the empty sample compartment to subtract atmospheric CO_2 and H_2O absorptions.
- Sample Scan: Place the salt plate assembly in the sample holder of the spectrometer.
- Acquisition: Acquire the spectrum over the range of $4000\text{-}600\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of **1-benzyl-2-pyrrolidinone** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS, which provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) in positive ion mode is suitable, which will primarily show the protonated molecule $[M+H]^+$.
- Mass Analysis: Analyze the generated ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
- Data Acquisition: Scan a mass range appropriate for the compound, for example, m/z 40-300.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The relative abundances of the fragment ions are normalized to the most intense peak (the base peak).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **1-benzyl-2-pyrrolidinone** using the spectroscopic methods described.



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Caption: Workflow for structural analysis of **1-benzyl-2-pyrrolidinone**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com